molecular formula C18H11Cl2N5OS B2527876 6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 861209-13-4

6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2527876
CAS No.: 861209-13-4
M. Wt: 416.28
InChI Key: WENRYHGFRYRWFK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring two fused ring systems: a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3,4-dichlorophenyl group and a 2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one moiety at position 5. Its synthesis likely involves multicomponent reactions using aromatic aldehydes (as seen in related compounds, e.g., ) and regioselective cyclization strategies.

Properties

IUPAC Name

6-[2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5OS/c19-12-2-1-10(7-13(12)20)14-8-16-21-4-3-15(25(16)23-14)11-9-22-18-24(17(11)26)5-6-27-18/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRYHGFRYRWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NC4=CC(=NN34)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research has demonstrated that 6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown moderate antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .
  • Anticancer Potential : Preliminary investigations indicate that derivatives of thiazolo[3,2-a]pyrimidines may possess anticancer properties. The compound has been evaluated for its cytotoxicity against cancer cell lines, demonstrating potential as a lead compound for further development .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, molecular docking studies suggest that it may effectively bind to targets such as DNA gyrase and MurD .

Case Studies

Several studies have focused on the biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antibacterial Activity : A series of compounds structurally related to this compound were synthesized and tested for antibacterial activity. Results indicated that certain derivatives exhibited significant activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Compounds derived from thiazolo[3,2-a]pyrimidines showed promising results with IC50 values indicating effective cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Compound 4n ():

  • Structure: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Key Differences: Replaces the thiazolo-pyrimidinone with a diazenyl-hydroxyphenyl group and a trifluoromethylphenyl substituent.

MK7 (Compound 46) ():

  • Structure : 2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Key Differences: Lacks the thiazolo-pyrimidinone ring and uses a single 3-chlorophenyl substituent.
  • Implications : The absence of dichloro substitution may reduce steric bulk and alter target selectivity .

Compound from :

  • Structure : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
  • Key Differences : 2,4-Dichlorophenyl (vs. 3,4-dichloro) and a trifluoromethyl group at position 6.
  • Implications : The 2,4-dichloro substitution may hinder rotational freedom, affecting binding to purine analog targets .

Analogues with Alternate Heterocyclic Cores

Triazolopyrimidinone Derivative (Compound 38, ) :

  • Structure: 2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyltriazolo[1,5-a]pyrimidin-7(4H)-one.
  • Key Differences : Triazolo core instead of pyrazolo and a 3,4-dichlorobenzyl substituent.
  • Implications : The triazolo system may confer different electronic properties, altering metabolic stability and kinase inhibition profiles .

Thiazolo[3,2-a]pyrimidine Derivatives () :

  • Structure : 6-{2-[3-(2,5-Dimethylpyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one.
  • Key Differences : Replaces 3,4-dichlorophenyl with a thienyl-dimethylpyrrole group.
  • Implications : The thienyl substituent may enhance π-π stacking interactions but reduce halogen bonding .

Pharmacological and Physicochemical Comparisons

Table 1: Substituent Effects on Activity

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazolo + Thiazolo 3,4-Dichlorophenyl Purine analog (putative kinase inhibition)
Compound 4n () Pyrazolo Trifluoromethylphenyl Not specified (diazenyl group may limit bioavailability)
MK7 () Pyrazolo 3-Chlorophenyl Kinase inhibition (lower lipophilicity vs. dichloro)
Compound 38 () Triazolo 3,4-Dichlorobenzyl Kinase/antimetabolite activity (triazolo core)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated %C (Found) Key Functional Groups Impacting Solubility
Target Compound ~500 (estimated) N/A Thiazolo ring (polarity), dichlorophenyl (lipophilicity)
Compound 4n () 416.36 54.81 (54.61) Trifluoromethyl (lipophilic), hydroxyl (polar)
MK7 () ~350 (estimated) N/A Chlorophenyl (moderate lipophilicity)

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Cyclization : Begin with halogenated aryl aldehydes (e.g., 3,4-dichlorobenzaldehyde) and triazole derivatives under acidic conditions to form the pyrazolo-pyrimidine core .
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or ethanol) for intermediate steps to enhance solubility and reduce side reactions .
  • Catalytic Control : Introduce triethylamine as a base catalyst during coupling reactions to stabilize intermediates and improve regioselectivity .
  • Purity Monitoring : Employ thin-layer chromatography (TLC) at each step to isolate intermediates and minimize impurities .

Q. What spectroscopic techniques are most reliable for characterizing the compound's structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of dichlorophenyl and pyrimidine moieties. Compare chemical shifts with structurally analogous compounds (e.g., 3-(4-chlorophenyl) derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C20_{20}H12_{12}Cl2_2N6_6OS) and detects isotopic patterns for halogen atoms .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=O (1650–1750 cm1^{-1}) and C-N (1200–1350 cm1^{-1}) in the thiazolo-pyrimidinone ring .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors linked to the compound’s structural analogs (e.g., kinases or purine-binding proteins) .
  • Assay Conditions : Use fluorescence polarization assays for binding affinity studies with purified targets. Include positive controls (e.g., known inhibitors) to validate assay robustness .
  • Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM to determine IC50_{50} values and assess potency gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystallography confirmed the planar pyrazolo-pyrimidine core in analogs like 3-(2,4-dichlorophenyl) derivatives .
  • Dynamic NMR : Apply variable-temperature 1^1H NMR to detect conformational flexibility in the dihydrothiazolo ring, which may cause signal splitting .
  • Computational Modeling : Use DFT calculations to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for modifying the compound's core to enhance target selectivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C7 position to improve binding to hydrophobic enzyme pockets, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .
  • Ring Expansion : Explore fused triazolo or thiadiazolo rings (e.g., pyrazolo[4,3-e][1,2,4]triazolo derivatives) to mimic purine scaffolds and enhance interaction with ATP-binding sites .
  • Bioisosteric Replacement : Replace the thiazolo ring with oxazole or imidazole moieties to modulate solubility and metabolic stability .

Q. How should researchers design dose-response experiments to account for pharmacokinetic variability?

  • Methodological Answer :

  • In Vivo-In Vitro Correlation (IVIVC) : Use randomized block designs with split-split plots to evaluate dose effects across multiple biological replicates and time points, as applied in pharmacological studies of similar heterocycles .
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients, ensuring statistical power with ≥4 replicates per concentration .
  • CYP450 Profiling : Co-incubate the compound with liver microsomes to identify metabolic hotspots and adjust dosing intervals to mitigate enzyme induction .

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